Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate
Overview
Description
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a sulfanyl group attached to a benzoate ester, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yields and purity. The choice of reagents and reaction conditions is crucial to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfanyl form.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate has diverse applications in scientific research, including:
Drug Synthesis: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Catalysis: The compound is used in catalytic processes to facilitate various chemical transformations.
Material Science: It is employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom and sulfanyl group can participate in various biochemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzoates and iodinated aromatic compounds. Examples include:
- Ethyl 3-iodo-4-[(trifluoromethyl)sulfanyl] benzoate
- Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate
- Ethyl 3-iodo-5-[(trifluoromethyl)oxy] benzoate
Uniqueness
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-iodo-5-(trifluoromethylsulfanyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3IO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBHONCODLWGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3IO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250035 | |
Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208080-30-1 | |
Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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